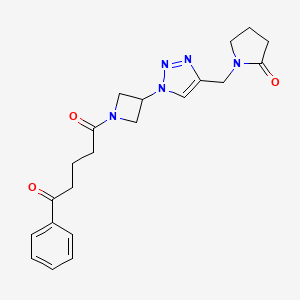
1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic molecule that integrates multiple functional groups known for their biological activities. The presence of a triazole ring, azetidine structure, and pyrrolidinone moiety suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The molecular formula of the compound is C19H21N5O4 , with a molecular weight of approximately 383.41 g/mol . Its structure includes:
| Functional Group | Description |
|---|---|
| Triazole Ring | Known for diverse biological activities including antimicrobial and anticancer properties. |
| Azetidine | Often involved in drug design due to its ability to modify pharmacological profiles. |
| Pyrrolidinone | Contributes to the bioactivity through interactions with enzymes and receptors. |
The precise mechanism of action for this compound remains largely unexplored; however, compounds containing triazole rings typically exhibit a range of biological activities:
- Antibacterial : Triazoles have been shown to inhibit bacterial growth.
- Antitumor : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : Triazole derivatives often exhibit anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that triazole-containing compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to the target molecule have shown significant antibacterial activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
Anticancer Properties
In studies involving related compounds, significant anticancer activity has been reported. For example, certain triazole-linked quinoline derivatives exhibited IC50 values as low as 0.045 µg/mL against M. tuberculosis strains . The presence of the azetidine structure may enhance this activity by improving cell permeability and target specificity.
Anti-inflammatory Effects
Compounds with similar structural features have been evaluated for their anti-inflammatory potential. The incorporation of a triazole ring has been linked to reduced inflammatory markers in vitro, suggesting a possible pathway for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Triazole Derivatives : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells by activating caspase pathways . The compound's ability to arrest the cell cycle at the G2/M phase was noted, indicating its potential as an anticancer agent.
- Pyrrolidinone Compounds : Research on pyrrolidinone derivatives revealed their effectiveness in modulating enzyme activity linked to inflammation and cancer progression . This suggests that the target compound may also exhibit similar bioactivities.
- Azetidine-Based Compounds : Azetidine derivatives have shown promise in drug design due to their favorable pharmacokinetic properties. Studies indicate that these compounds can enhance drug solubility and bioavailability, making them suitable candidates for further development.
属性
IUPAC Name |
1-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-19(16-6-2-1-3-7-16)8-4-9-21(29)25-14-18(15-25)26-13-17(22-23-26)12-24-11-5-10-20(24)28/h1-3,6-7,13,18H,4-5,8-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVTXTCSLSOQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













